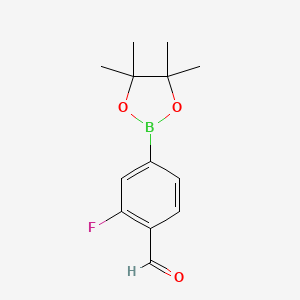

2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲醛

描述

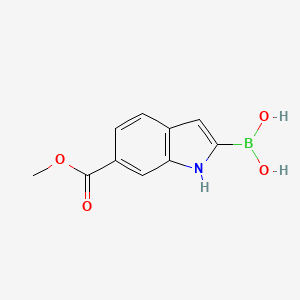

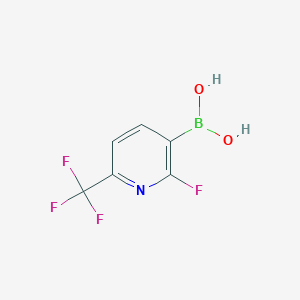

“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H16BFO3 . It is an important boric acid derivative .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The molecular weight of the compound is 237.08 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .科学研究应用

2-氟-4-溴联苯的合成

2-氟-4-溴联苯是非甾体抗炎和镇痛材料制造中的关键中间体。已经开发出一种从亚硝酸甲酯和 2-氟-4-溴苯胺合成该化合物的实用方法,突出了 2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲醛在药物制造过程中的重要性 (邱等人,2009)。

较高醛的聚合

已经广泛研究了取代醛(包括卤代醛,如 2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲醛)的聚合。本研究讨论了这些单体的制备、纯化和表征,它们的聚合机理、热力学和立体化学,以及所得聚合物的性质和潜在的实际应用 (Kubisa 等人,1980)。

氟化嘧啶在个性化医疗中的化学

氟化学的发展促进了氟化嘧啶在癌症治疗中的精确使用。综述讨论了 5-氟尿嘧啶的合成,包括放射性和稳定同位素以研究其代谢和生物分布,以及氟化嘧啶对核酸结构和动力学的影响。它还强调了聚合氟化嘧啶在个性化医疗中更精确的癌症治疗中的潜在用途 (Gmeiner, 2020)。

氟化液晶 - 性质和应用

氟化液晶(可能包括 2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲醛的衍生物)由于氟取代基的影响而表现出独特的性质。综述讨论了对这些液晶的研究及其在商业工业中的应用,重点介绍了氟取代基的大小和极性如何影响熔点、中间相形态和其他物理性质 (Hird, 2007)。

未来方向

Boronic acid pinacol ester compounds, such as “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could be in these areas.

作用机制

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various carbon-carbon coupling reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s important to note that the stability of boronic acid pinacol esters like this compound can be influenced by factors such as ph .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role in the specific reaction or process it is involved in. As a reaction intermediate in carbon-carbon coupling reactions, it can facilitate the formation of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is known to be considerably accelerated at physiological pH . Therefore, the pH of the environment can impact the stability and reactivity of this compound .

属性

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFHCQXSBTZOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682217 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

CAS RN |

503176-50-9 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)